4-Bromo-5-chloro-2-(trifluoromethoxy)aniline

Catalog No.
S852569
CAS No.
1807073-00-2
M.F
C7H4BrClF3NO
M. Wt
290.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-chloro-2-(trifluoromethoxy)aniline

CAS Number

1807073-00-2

Product Name

4-Bromo-5-chloro-2-(trifluoromethoxy)aniline

IUPAC Name

4-bromo-5-chloro-2-(trifluoromethoxy)aniline

Molecular Formula

C7H4BrClF3NO

Molecular Weight

290.46 g/mol

InChI

InChI=1S/C7H4BrClF3NO/c8-3-1-6(14-7(10,11)12)5(13)2-4(3)9/h1-2H,13H2

InChI Key

FUKUNBCJRXWJAA-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Br)OC(F)(F)F)N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)OC(F)(F)F)N

4-Bromo-5-chloro-2-(trifluoromethoxy)aniline is an aniline derivative with a bromine atom at the 4-position, a chlorine atom at the 5-position, and a trifluoromethoxy group at the 2-position. Its molecular formula is C7H4BrClF3NO. The compound likely exists as a solid at room temperature due to its relatively high molecular weight and the presence of halogen atoms.

While specific reactions for this compound are not provided, we can infer potential reactions based on similar compounds:

  • Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethoxy) makes the aromatic ring susceptible to nucleophilic attack.
  • Buchwald-Hartwig Coupling: This compound could potentially undergo C-N bond formation reactions, similar to other halogenated anilines .
  • Reduction: The nitro group could be reduced to form a primary amine, although this compound already contains an amine group.

While the exact synthesis of 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline is not provided, a general approach for similar compounds involves:

  • Acetylation: Starting with a suitable precursor, acetylation can be performed using acetic acid and acetic anhydride .
  • Nitration: The acetylated compound can be nitrated using a mixture of sulfuric and nitric acids .
  • Deacetylation: Removal of the acetyl group can be achieved under acidic conditions .
  • Reduction: The nitro group can be reduced to form the amine .

  • Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor.
  • Halogen Bonding: The bromine and chlorine atoms could participate in halogen bonding interactions.

Similar Compounds

Several similar compounds are mentioned in the search results:

  • 2-Bromo-4-(trifluoromethyl)aniline (CAS: 57946-63-1)
  • 3-Amino-2-bromobenzotrifluoride (CAS: 58458-10-9)
  • 4-Bromo-3-(trifluoromethyl)aniline (CAS: 393-36-2)
  • 3-Bromo-5-(trifluoromethyl)aniline (CAS: 54962-75-3)
  • 5-Bromo-2-(trifluoromethyl)aniline (CAS: 703-91-3)
  • 4-Bromo-2-(trifluoromethyl)aniline (CAS: 445-02-3)

The uniqueness of 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline lies in its specific substitution pattern, combining bromine, chlorine, and a trifluoromethoxy group on the aniline ring. This unique combination of substituents likely confers distinct chemical and physical properties compared to its structural analogs.

Physical State, Appearance, and Color

4-Bromo-5-chloro-2-(trifluoromethoxy)aniline is predicted to exist as a solid at room temperature based on its molecular weight of 290.46 g/mol and the presence of multiple halogen substituents [1]. The compound's physical state is consistent with similar halogenated aniline derivatives, which typically exhibit solid-state behavior due to intermolecular interactions between the halogen atoms and the aromatic ring system .

The compound is expected to appear as a crystalline powder with coloration ranging from colorless to pale yellow, similar to other halogenated anilines [3] . The presence of the electron-withdrawing trifluoromethoxy group and halogen substituents may contribute to slight coloration due to electronic effects on the aromatic system [5].

PropertyValueReference
Physical StateSolid [1]
AppearanceCrystalline powderPredicted from analogs
ColorColorless to pale yellow [3]
Molecular Weight290.46 g/mol [1]

XLogP3

3.7

Dates

Last modified: 08-16-2023

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